3,5-Dichlorophenylmagnesium bromide
Overview
Description
3,5-Dichlorophenylmagnesium bromide is a chemical compound with the molecular formula Cl2C6H3MgBr and a molecular weight of 250.20 . It is commonly used in laboratory settings and in the synthesis of various substances .
Molecular Structure Analysis
The molecular structure of 3,5-Dichlorophenylmagnesium bromide consists of a phenyl ring with two chlorine atoms and a magnesium bromide group . The exact spatial configuration and bond lengths/angles would require more detailed spectroscopic data for accurate determination.Chemical Reactions Analysis
This compound is used in various chemical reactions. For instance, it can be used in the preparation of non-alternant polycyclic hydrocarbon named indeno-benzophenalene . It can also act as a substrate in the synthesis of carboxylic esters by reacting with 2-methyl-4,6-pyrimidyl dicarbonates .Physical And Chemical Properties Analysis
3,5-Dichlorophenylmagnesium bromide is a brown to black liquid with a density of 0.972 g/mL at 25 °C . It has a boiling point of 65 °C . It is highly flammable and is usually stored at temperatures between 2-8°C .Scientific Research Applications
1. Preparation of Non-alternant Polycyclic Hydrocarbons
- Application Summary : 3,5-Dichlorophenylmagnesium bromide is used in one of the key synthetic steps for the preparation of a non-alternant polycyclic hydrocarbon named indeno-benzophenalene .
2. Synthesis of Carboxylic Esters
- Application Summary : 3,5-Dichlorophenylmagnesium bromide is used as a substrate in the synthesis of carboxylic esters by reacting with 2-methyl-4,6-pyrimidyl dicarbonates .
3. Synthesis of Aryl Ketones
Safety And Hazards
properties
IUPAC Name |
magnesium;1,3-dichlorobenzene-5-ide;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2.BrH.Mg/c7-5-2-1-3-6(8)4-5;;/h2-4H;1H;/q-1;;+2/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCOUTRKHWIHCHT-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=[C-]C=C(C=C1Cl)Cl.[Mg+2].[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrCl2Mg | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dichlorophenylmagnesium bromide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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